molecular formula C21H29Cl3N2O2 B1170965 Hydroxyzine dihydrochloride CAS No. 163837-37-4

Hydroxyzine dihydrochloride

Cat. No.: B1170965
CAS No.: 163837-37-4
M. Wt: 447.8 g/mol
InChI Key: ANOMHKZSQFYSBR-UHFFFAOYSA-N
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Description

Hydroxyzine Hydrochloride is the hydrochloride salt form of hydroxyzine, a piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. Hydroxyzine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, hydroxyzine hydrochloride crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05)
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.

Biological Activity

Hydroxyzine dihydrochloride, a first-generation antihistamine, is widely recognized for its sedative and anxiolytic properties. It primarily functions by blocking histamine H1 receptors, leading to various biological activities beyond its antihistaminic effects. This article delves into the compound's biological activity, including its anti-inflammatory effects, role in pruritus management, and potential side effects.

Hydroxyzine exerts its effects through several mechanisms:

  • Histamine Receptor Antagonism : Hydroxyzine blocks H1 receptors in the central nervous system (CNS), which contributes to its sedative effects. Studies have shown that a single 30 mg dose can occupy approximately 67.6% of brain H1 receptors, correlating with increased sleepiness and cognitive decline .
  • Anti-Inflammatory Activity : Recent research indicates that hydroxyzine has immunomodulatory effects, particularly on macrophages. In activated macrophages, hydroxyzine reduced the levels of phosphorylated p38 MAPK and PI3K proteins, suggesting an anti-inflammatory role through these pathways .
  • Bronchodilator Effects : Hydroxyzine has been identified as an active bronchodilator, increasing specific airway conductance significantly in asthmatic subjects . This effect is particularly beneficial for patients with bronchospastic diseases undergoing surgical procedures.

Management of Pruritus

A real-world observational study involving 400 patients with chronic pruritus demonstrated significant improvements in symptoms and quality of life after treatment with hydroxyzine over 12 weeks. The study utilized the Dermatology Quality of Life Index (DLQI) and the 5-D itch scale to assess outcomes. Results showed:

  • Significant Improvement : Patients reported substantial reductions in pruritus scores at multiple time points (2, 4, 8, and 12 weeks) with a p-value < 0.0001.
  • Tolerability : Hydroxyzine was well tolerated, with mild adverse events such as drowsiness and dry mouth reported .

Case Studies

  • Priapism Associated with Hydroxyzine : A case report highlighted a patient who experienced priapism after adding hydroxyzine to a regimen that included risperidone. This case underscores the potential for hydroxyzine to interact adversely with other medications .
  • Premedication in Pediatric Surgery : A study indicated that premedicating children with hydroxyzine significantly reduced the incidence of oxygen desaturation during anesthesia compared to midazolam alone .

Summary of Biological Activities

Biological ActivityMechanism/EffectEvidence/Study Reference
Histamine Receptor AntagonismSedation and anxiolysis
Anti-inflammatoryReduced p38 MAPK and PI3K in activated macrophages
BronchodilationIncreased airway conductance in asthmatic patients
Pruritus managementSignificant symptom relief over 12 weeks
Adverse interactionsRisk of priapism when combined with antipsychotics

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMHKZSQFYSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2040737
Record name Hydroxyzine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2192-20-3, 163837-37-4, 163837-38-5
Record name Hydroxyzine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine dihydrochloride, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine dihydrochloride, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2)
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Record name Hydroxyzine dihydrochloride
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Record name Hydroxyzine dihydrochloride
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Record name HYDROXYZINE DIHYDROCHLORIDE
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Record name HYDROXYZINE DIHYDROCHLORIDE, (-)-
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Record name HYDROXYZINE DIHYDROCHLORIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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